molecular formula C20H20N4 B12417729 Aak1-IN-2

Aak1-IN-2

Cat. No.: B12417729
M. Wt: 316.4 g/mol
InChI Key: FMNWOBLAZAYOSG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-2 involves a series of chemical reactions, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Aak1-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its inhibitory activity and selectivity .

Mechanism of Action

Aak1-IN-2 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the adaptor protein 2 (AP2) complex. This inhibition disrupts the phosphorylation of the AP2 complex, thereby modulating receptor endocytosis and affecting various cellular processes . The molecular targets and pathways involved include the clathrin-mediated endocytic pathway and the Notch signaling pathway .

Comparison with Similar Compounds

Uniqueness of Aak1-IN-2: this compound stands out due to its high selectivity and potency in inhibiting AAK1. It has shown promising results in preclinical studies, particularly in reducing neuropathic pain and inhibiting viral infections. Its unique structure and functional group modifications contribute to its enhanced activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile

InChI

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1

InChI Key

FMNWOBLAZAYOSG-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N

Canonical SMILES

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N

Origin of Product

United States

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